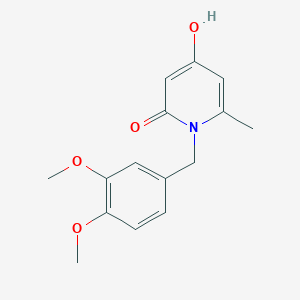

1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Descripción

1-(3,4-Dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridin-2-one derivative characterized by a 3,4-dimethoxybenzyl substituent at the N1 position, a hydroxyl group at C4, and a methyl group at C5. Its molecular formula is C₁₅H₁₇NO₅, and its structure combines a pyridinone core with a substituted benzyl moiety. This compound is of interest in medicinal chemistry due to structural motifs associated with bioactivity in related molecules .

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-10-6-12(17)8-15(18)16(10)9-11-4-5-13(19-2)14(7-11)20-3/h4-8,17H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFOKHNMTJTZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CC2=CC(=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the pyridinone core. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyridinone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse modifications leading to novel compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological research, this compound has been investigated for its potential as:

- Biofilm Inhibitor : Studies have shown that derivatives of similar pyridinones can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, suggesting that 1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one may possess similar properties .

- Enzyme Activity Studies : It can be utilized in studies focusing on enzyme inhibition and receptor binding dynamics, contributing to our understanding of various biochemical pathways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and biological interactions make it suitable for developing new products in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies illustrate the compound's efficacy in various applications:

Mecanismo De Acción

The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

Key structural analogues are compared below, focusing on substituents, molecular formulae, and pharmacological implications.

Table 1: Structural and Functional Comparison

*Similarity scores (0–1) based on Tanimoto coefficients for structural resemblance to the target compound .

Key Differences and Implications

(1) Substituent Effects on Lipophilicity and Bioavailability

- The 3,4-dimethoxybenzyl group in the target compound contributes to higher logP values compared to 1BX (), which has a polar 4-hydroxybenzyl group. This difference may favor blood-brain barrier penetration in the target compound .

- Compounds with piperazine or piperidine substituents () exhibit improved solubility in acidic environments due to amine protonation, whereas the target compound’s lack of basic groups may limit solubility .

(2) Core Structure and Pharmacological Activity

- Pyrido-pyrimidin-4-one derivatives () feature fused aromatic systems, enabling π-π interactions with biological targets (e.g., kinases or GPCRs).

- Fluorinated substituents () enhance metabolic stability by resisting cytochrome P450 oxidation, a feature absent in the target compound .

(3) Methyl and Hydroxy Group Positioning

- The 6-methyl group in the target compound introduces steric hindrance that may block off-target interactions.

- The 4-hydroxy group in the target compound and 1BX () facilitates hydrogen bonding, but its position on the pyridinone ring differs in analogues like 4-hydroxy-3,6-dimethylpyridin-2(1H)-one (), altering binding affinity .

Actividad Biológica

1-(3,4-Dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a pyridinone core substituted with a 3,4-dimethoxybenzyl group, a hydroxyl group, and a methyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name of the compound is 1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one. Its molecular formula is C15H17NO4, and it possesses unique structural features that contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO4 |

| Molecular Weight | 273.30 g/mol |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |

| CAS Number | 758700-59-3 |

The biological activity of 1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or modulator of receptor activity. The precise mechanisms are still under investigation, but potential pathways include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antioxidant Activity

Studies have shown that derivatives of pyridinones exhibit significant antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage and may contribute to the compound's therapeutic potential.

Antimicrobial Activity

Preliminary evaluations suggest that 1-(3,4-dimethoxybenzyl)-4-hydroxy-6-methylpyridin-2(1H)-one exhibits antimicrobial properties against various pathogens. This activity makes it a candidate for further research in developing antimicrobial agents.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

Case Studies

Several studies have documented the biological activities of similar pyridinone derivatives:

- Antioxidant Properties :

- Antimicrobial Efficacy :

- Enzyme Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.